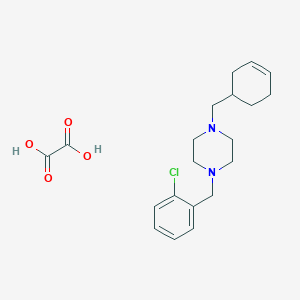
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of NMDA receptor activity can lead to a range of physiological effects, including altered synaptic plasticity, impaired learning and memory, and increased susceptibility to excitotoxicity.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been found to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its effects on cognition and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in lab experiments is its high selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is its relatively short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate. One area of interest is the role of NMDA receptor dysfunction in neurodegenerative diseases, and the potential therapeutic use of NMDA receptor antagonists such as 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in these conditions. Additionally, further investigation into the effects of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate on other neurotransmitter systems could provide insight into its potential use as a therapeutic agent for various psychiatric disorders.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves the reaction of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine with oxalic acid in the presence of a base catalyst. The resulting oxalate salt is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been widely used in scientific research as a tool for studying the NMDA receptor and its role in various physiological and pathological processes. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is commonly used to induce NMDA receptor blockade in animal models, which allows researchers to investigate the effects of NMDA receptor dysfunction on behavior, cognition, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2.C2H2O4/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-2,4-5,8-9,16H,3,6-7,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICBKQWFSNMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)
![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)

![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)

![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)
![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5131744.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)